molecular formula C14H18O5 B1360711 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid CAS No. 52483-37-1

6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid

Cat. No. B1360711
CAS RN: 52483-37-1
M. Wt: 266.29 g/mol
InChI Key: YBPCENYTKUORGX-UHFFFAOYSA-N
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Description

“(3,5-Dimethoxyphenyl)acetic acid” is a carboxylic acid . Its molecular formula is C10H12O4, with an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .


Synthesis Analysis

While specific synthesis methods for “6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid” were not found, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-used method for forming carbon-carbon bonds . This method uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “(3,5-Dimethoxyphenyl)acetic acid” consists of a benzene ring with two methoxy groups (OCH3) at the 3rd and 5th positions, and an acetic acid group (CH2CO2H) attached to the benzene ring .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds . This reaction involves the transmetalation of organoboron reagents to a palladium catalyst .


Physical And Chemical Properties Analysis

“(3,5-Dimethoxyphenyl)acetic acid” is a beige powder . Its melting point is between 96-98 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Interconversion : The compound has been explored for its synthesis and interconversion properties. For instance, 6-aroyl-4-oxohexanoic acids were prepared for intermediate use by acid-catalyzed solvolysis, demonstrating their potential in anti-inflammatory agents (Short & Rockwood, 1969).
  • Mass Spectrometry Characterization : It has been characterized experimentally by electrospray ionization coupled to a triple quadrupole and TOF analyzer hybrid system. This study helps understand its fragmentation pathways and ion behavior (Kanawati et al., 2007).

Biological Applications

  • Synthesis of Natural Compounds : This compound plays a role in synthesizing natural isocoumarins, such as thunberginol B. It's a key intermediate in the synthesis process (Qadeer et al., 2007).
  • Enzymatic Production : An enzymatic method for 6-oxohexanoic acid production, using 6-aminohexanoic acid and specific enzymes, highlights its potential in biotechnological applications (Yamada et al., 2017).

Synthetic Applications

  • Solid-Phase Synthesis : The compound is used in preparing backbone amide linker family of acid-labile linkers and resins, useful in solid-phase synthesis of peptides and non-peptides (Jin et al., 2001).
  • Functional Polycaprolactones Synthesis : A study describes a strategy for a new family of functional polycaprolactones via multicomponent polymerization of 6-oxohexanoic acid and various isocyanides, demonstrating its utility in material science (Zhang et al., 2016).

Safety and Hazards

“(3,4-Dimethoxyphenyl)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-(3,5-dimethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-11-7-10(8-12(9-11)19-2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPCENYTKUORGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645476
Record name 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52483-37-1
Record name 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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